1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one
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Overview
Description
1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a complex organic compound with a unique structure that includes an imidazole ring, a phenoxy group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the phenoxy group and the thioether linkage. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Phenoxy Group: This step often involves the nucleophilic substitution of a halogenated phenol with an appropriate leaving group.
Formation of the Thioether Linkage: This can be accomplished by reacting a thiol with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Catalytic hydrogenation using palladium on carbon.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. For example, its thioether linkage may interact with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can be compared to other compounds with similar structural features:
1-(2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-2-phenoxyethanone: Similar structure but with an ethanone group instead of a propanone group.
1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxybutan-1-one: Similar structure but with a butanone group instead of a propanone group.
Properties
IUPAC Name |
1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-7-6-8-17(13-15)14-25-20-21-11-12-22(20)19(23)16(2)24-18-9-4-3-5-10-18/h3-10,13,16H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDGACOZXXUNKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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